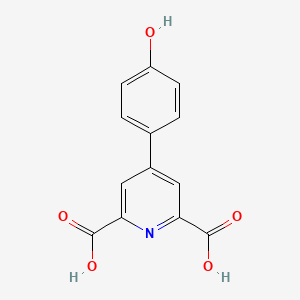

4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

Description

4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is a pyridine-based dicarboxylic acid derivative featuring a hydroxyphenyl substituent at the 4-position of the pyridine ring. This compound is structurally related to dipicolinic acid (pyridine-2,6-dicarboxylic acid, PDCA), a well-known metal-chelating agent and key component in bacterial spore formation . The hydroxyl group on the phenyl ring introduces additional hydrogen-bonding capabilities and electronic effects, making it valuable for applications in coordination chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C13H9NO5/c15-9-3-1-7(2-4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |

InChI Key |

HDNLMSZDRXATCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and 4-hydroxybenzaldehyde.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Piperidine, sulfuric acid.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications

- Antimicrobial Agents : Research indicates that derivatives of pyridine-2,6-dicarboxylic acid exhibit antimicrobial properties. For instance, certain modifications at the 4-position of the pyridine ring enhance their efficacy against resistant bacterial strains .

- Inhibitors of Enzymes : Compounds based on 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid have been studied as inhibitors of metallo-beta-lactamases, which are enzymes responsible for antibiotic resistance. These compounds have shown promise in inhibiting New Delhi metallo-beta-lactamase-1 (NDM-1) and related enzymes .

Drug Development

- The compound serves as a scaffold for drug development, particularly in creating inhibitors targeting specific biological pathways. Its ability to form metal complexes enhances its application in targeted drug delivery systems .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

- This compound is utilized in the synthesis of metal-organic frameworks. These frameworks have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area . The ability to coordinate with various metal ions allows for the design of materials with specific functionalities.

Chemical Probes for Biological Research

Biological Research Tools

- The compound is used as a chemical probe in biological research to study enzyme mechanisms and cellular processes. Its derivatives can be designed to selectively bind to specific proteins or enzymes, providing insights into their functions and interactions within biological systems .

Synthesis and Characterization

Synthetic Routes

- Recent advancements in synthetic methodologies have streamlined the production of this compound derivatives. A novel one-pot synthesis method has been developed that enhances yield while reducing reaction time and by-products . This method involves reacting pyruvates with aldehydes under mild conditions.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, including resistant strains. The modification at the 4-position was crucial for enhancing potency.

Case Study 2: MOF Development

Researchers synthesized a new metal-organic framework using this compound as a ligand. The resulting MOF showed exceptional gas adsorption properties, making it suitable for applications in carbon capture technologies.

Mechanism of Action

The mechanism by which 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-2,6-dicarboxylic Acid Derivatives

| Compound Name | Substituent at 4-Position | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid (PDCA) | None | C₇H₅NO₄ | Two carboxylic acids |

| 4-Phenylpyridine-2,6-dicarboxylic acid | Phenyl | C₁₃H₉NO₄ | Phenyl, two carboxylic acids |

| 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid | 4-Methoxyphenyl | C₁₄H₁₁NO₅ | Methoxy, phenyl, carboxylic acids |

| 4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid | 4-Hydroxyphenyl | C₁₃H₉NO₅ | Hydroxyl, phenyl, carboxylic acids |

- Electronic Effects : The hydroxyphenyl group in this compound donates electrons via resonance, enhancing the electron density on the pyridine ring. In contrast, methoxy groups (as in 4-(4-Methoxyphenyl) derivatives) provide stronger electron-donating effects, while unsubstituted phenyl groups exhibit moderate electron-withdrawing properties .

- Hydrogen Bonding : The hydroxyl group enables hydrogen-bonding interactions, which are absent in methoxy or simple phenyl derivatives. This property is critical for applications in crystal engineering and supramolecular assemblies .

Table 2: Comparative Bioactivity and Solubility

| Compound | Solubility in Water | Antimicrobial Activity (vs. Enrofloxacin Salts) | Enzyme Inhibition (NDM-1) |

|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | High | Moderate | IC₅₀ = 12 µM |

| 4-(4-Hydroxyphenyl) derivative | Moderate | High (enhanced via H-bonding) | Not reported |

| 4-(4-Methoxyphenyl) derivative | Low | Moderate | Not reported |

| 4-(Thiophen-2-ylmethyl)amino derivative | Low | High (broad-spectrum) | IC₅₀ = 8 µM |

- Solubility: Hydroxyphenyl derivatives exhibit moderate water solubility due to hydrophilic hydroxyl groups, whereas methoxy or alkylamino substituents reduce solubility .

- Antimicrobial Activity : Enrofloxacin salts with pyridine-2,6-dicarboxylic acid show enhanced solubility and activity against Gram-negative bacteria compared to other isomers (e.g., pyridine-2,3-dicarboxylic acid) .

Stability and Thermal Behavior

- Thermal Decomposition : Copper(II) complexes of pyridine-2,6-dicarboxylic acid decompose at ~300°C, with stability influenced by substituents. Hydroxyphenyl groups may lower decomposition temperatures due to hydrogen-bonding network disruptions .

- Polymorphism : Pyridine-2,6-dicarboxylic acid exhibits polymorphism, with stability governed by competing synthons. Substituents like hydroxyphenyl could introduce new polymorphic forms via altered packing motifs .

Biological Activity

4-(4-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a pyridine ring with two carboxylic acid groups and a hydroxyphenyl group. This configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry and material science.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉NO₅

- Functional Groups :

- Hydroxy group (-OH)

- Carboxylic acid groups (-COOH)

The presence of these functional groups allows the compound to participate in various chemical reactions, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these activities have been reported in several studies. For instance, derivatives related to this compound demonstrated MIC values ranging from 2.18 to 3.08 μM against selected strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.18 | |

| Bacillus subtilis | 3.08 | |

| Escherichia coli | 3.00 | |

| Candida albicans | 2.50 |

The antimicrobial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The hydroxy group enhances binding affinity to bacterial enzymes, while the carboxylic acids may interact with metal ions essential for bacterial growth.

Case Studies

-

Study on Antiviral Activity :

A recent study explored the antiviral properties of pyridine derivatives, including this compound. The compound was tested against SARS-CoV-2 and exhibited promising results in inhibiting viral replication . -

Research on Drug Resistance :

Another significant study focused on the ability of this compound to overcome antibiotic resistance in Staphylococcus aureus strains. The results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapies .

Binding Studies

Interaction studies have revealed that this compound can act as a ligand for various biological targets. Its ability to form complexes with metal ions such as Cu(II), Pb(II), and Cd(II) has been characterized using techniques like polarography. These interactions are crucial for its potential applications in biochemistry and medicinal chemistry .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies suggest that it has favorable absorption characteristics and moderate metabolic stability, which are critical for effective drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.